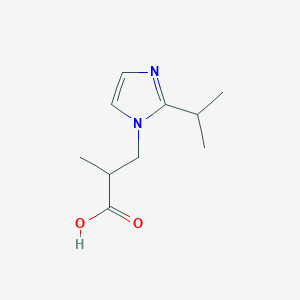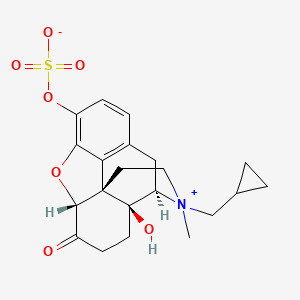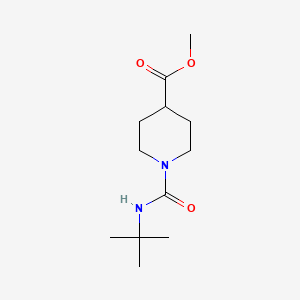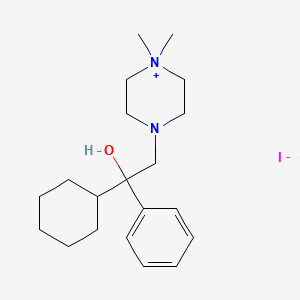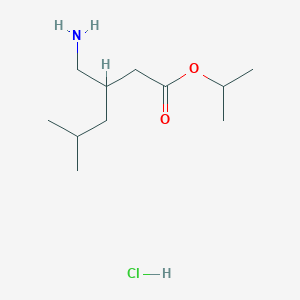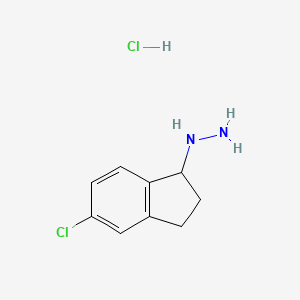
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chloro-substituted indane ring system attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not well-documented. as a hydrazine derivative, it is likely to interact with biological molecules through the formation of hydrazone linkages or by acting as a nucleophile in biochemical reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is unique due to the presence of both a chloro-substituted indane ring and a hydrazine moiety
Properties
CAS No. |
2913279-57-7 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;/h2-3,5,9,12H,1,4,11H2;1H |
InChI Key |
RVFZAXCMXFAIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
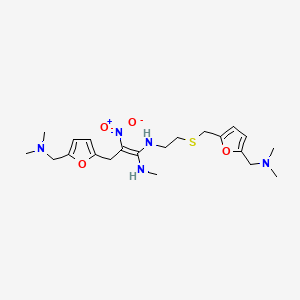
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)

